3-(3-chloro-2-methylphenyl)-2-(prop-2-yn-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
CAS No.: 2640962-22-5
Cat. No.: VC11852868
Molecular Formula: C18H17ClN2OS
Molecular Weight: 344.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640962-22-5 |
|---|---|
| Molecular Formula | C18H17ClN2OS |
| Molecular Weight | 344.9 g/mol |
| IUPAC Name | 3-(3-chloro-2-methylphenyl)-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |
| Standard InChI | InChI=1S/C18H17ClN2OS/c1-3-11-23-18-20-15-9-5-4-7-13(15)17(22)21(18)16-10-6-8-14(19)12(16)2/h1,6,8,10H,4-5,7,9,11H2,2H3 |
| Standard InChI Key | AMLJQLXUSJCSHT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₈H₁₇ClN₂OS, with a molar mass of 344.9 g/mol . Its IUPAC name, 3-(3-chloro-2-methylphenyl)-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one, reflects the integration of a tetrahydroquinazolinone ring system, a chlorinated aryl group, and an alkyne-containing sulfanyl substituent. Key structural attributes include:
| Property | Value |
|---|---|
| CAS Number | 2640962-22-5 |
| Molecular Weight | 344.9 g/mol |
| XLogP3 (Partition Coefficient) | 4.3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 35.2 Ų |
The SMILES notation (CC1=C(C=CC=C1Cl)N2C(=O)C3=C(CCCC3)N=C2SCC#C) and InChIKey (AMLJQLXUSJCSHT-UHFFFAOYSA-N) provide precise descriptors for computational modeling .
Crystallographic and Spectroscopic Data
While X-ray crystallographic data remain unpublished, nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. The hexahydroquinazolinone ring exhibits characteristic carbonyl (C=O) stretching at ~1,680 cm⁻¹ in infrared (IR) spectra, while the alkyne group (-C≡C-) shows absorption near 2,100 cm⁻¹.
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves multi-step protocols, as illustrated below:
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Core Formation: Cyclocondensation of 3-chloro-2-methylphenol with thiourea derivatives under acidic conditions generates the quinazolinone core.
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Sulfanyl Incorporation: Nucleophilic substitution at the C2 position introduces the prop-2-yn-1-ylsulfanyl group via reaction with propargyl bromide or analogous alkynylating agents.
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Hydrogenation: Partial hydrogenation of the quinazolinone ring achieves the hexahydro configuration, often using palladium-on-carbon (Pd/C) under hydrogen gas.
Optimization Parameters
Key reaction conditions include:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C |
| Solvent | Dimethylformamide (DMF) or Acetonitrile |
| Catalyst | FeCl₃ or CuSO₄ (for sulfanylation) |
| Reaction Time | 12–24 hours |
Side reactions, such as over-hydrogenation or alkyne polymerization, are mitigated by strict temperature control and inert atmospheres.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (1.4 g/L at 25°C) but is miscible with polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the alkyne moiety prone to oxidation under ambient conditions. Storage at 2–8°C under nitrogen is recommended .
Pharmacokinetic Predictions
Computational models suggest moderate bioavailability (LogP = 4.3) and blood-brain barrier permeability. The compound’s polar surface area (35.2 Ų) aligns with orally active drugs, though its high molecular weight may limit absorption .
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